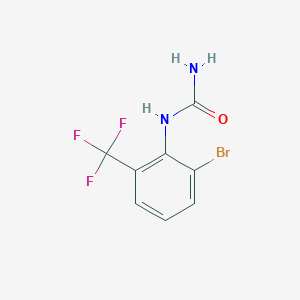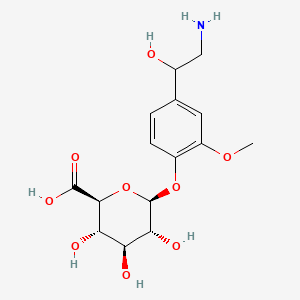
rac-Normetanephrine-beta-O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Normetanephrine-beta-O-glucuronide is a chemical compound with the molecular formula C15H21NO9 and a molecular weight of 359.33 g/mol . It is a glucuronide conjugate of normetanephrine, which is a metabolite of norepinephrine. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Normetanephrine-beta-O-glucuronide typically involves the glucuronidation of normetanephrine. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes are used to catalyze the transfer of glucuronic acid to normetanephrine. The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-Normetanephrine-beta-O-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides or electrophiles like alkylating agents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield normetanephrine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound.
Scientific Research Applications
rac-Normetanephrine-beta-O-glucuronide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of normetanephrine and its metabolites.
Biology: Employed in studies of metabolic pathways and enzyme kinetics, particularly those involving glucuronidation.
Medicine: Investigated for its potential role in diagnosing and monitoring certain medical conditions, such as pheochromocytoma and other disorders related to catecholamine metabolism.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of rac-Normetanephrine-beta-O-glucuronide involves its interaction with specific enzymes and receptors in the body. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of normetanephrine. The compound is metabolized by glucuronosyltransferase enzymes, which facilitate its conversion to a more water-soluble form for excretion via the kidneys.
Comparison with Similar Compounds
Similar Compounds
Normetanephrine: The parent compound of rac-Normetanephrine-beta-O-glucuronide, involved in catecholamine metabolism.
Metanephrine: Another metabolite of norepinephrine, similar in structure and function to normetanephrine.
Epinephrine: A related catecholamine with similar metabolic pathways.
Uniqueness
This compound is unique due to its glucuronide conjugate form, which enhances its water solubility and facilitates its excretion from the body. This property makes it particularly useful in studies of metabolic pathways and detoxification processes.
Properties
Molecular Formula |
C15H21NO9 |
|---|---|
Molecular Weight |
359.33 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(2-amino-1-hydroxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO9/c1-23-9-4-6(7(17)5-16)2-3-8(9)24-15-12(20)10(18)11(19)13(25-15)14(21)22/h2-4,7,10-13,15,17-20H,5,16H2,1H3,(H,21,22)/t7?,10-,11-,12+,13-,15+/m0/s1 |
InChI Key |
AUQFNMDBRSRALW-UICVJNQZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(CN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



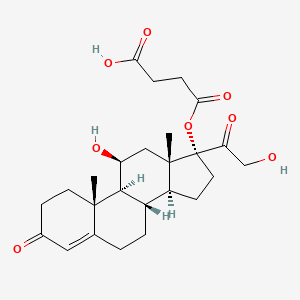
![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
![3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide](/img/structure/B13430628.png)
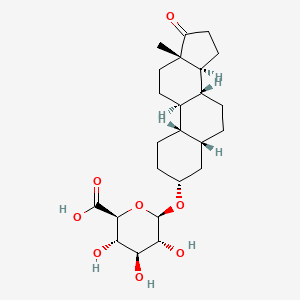
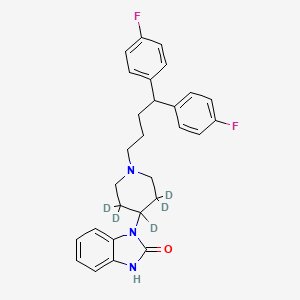
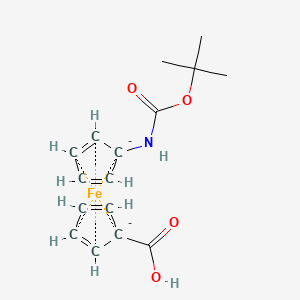
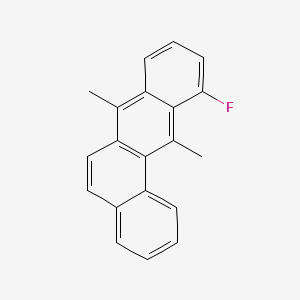
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
